1-(4-Fluorophenylsulfonyl)piperidin-3-ol
Description
1-(4-Fluorophenylsulfonyl)piperidin-3-ol is a piperidine derivative featuring a 4-fluorophenylsulfonyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 3-position. Its structure combines a sulfonamide moiety with a hydroxylated piperidine core, making it a candidate for targeting enzymes or receptors sensitive to these functional groups.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-9-3-5-11(6-4-9)17(15,16)13-7-1-2-10(14)8-13/h3-6,10,14H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPDCFNFCAHXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392591 | |
| Record name | 1-(4-fluorophenyl)sulfonylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016538-89-8 | |
| Record name | 1-[(4-Fluorophenyl)sulfonyl]-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016538-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorophenyl)sulfonylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-fluorobenzenesulfonyl chloride.
Reaction: Piperidine is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 1-(4-Fluorophenylsulfonyl)piperidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenylsulfonyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: 1-(4-Fluorophenylsulfonyl)piperidin-3-one.
Reduction: 1-(4-Fluorophenylthio)piperidin-3-ol.
Substitution: 1-(4-Substituted phenylsulfonyl)piperidin-3-ol.
Scientific Research Applications
1-(4-Fluorophenylsulfonyl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Structural Features: Contains a piperidin-3-ol core linked to a chloroquinoline moiety via a piperidin-4-yl spacer. Activity: Designed as a hydroxychloroquine (HCQ) analogue for SARS-CoV-2 inhibition. Computational studies show it binds the spike protein with enhanced safety over HCQ . Key Difference: The chloroquinoline group replaces the 4-fluorophenylsulfonyl moiety, altering target specificity toward viral entry mechanisms.
Sphingosine Kinase 1 (SK1) Inhibitors
- RB-019 (1-(4-Octylphenethyl)piperidin-3-ol)
- Structural Features : Piperidin-3-ol core with a 4-octylphenethyl substituent.
- Activity : Exhibits 6.1-fold selectivity for SK1 over SK2, critical for cancer and inflammatory disease research. The hydroxyl position (3 vs. 4) significantly impacts selectivity .
- Key Difference : The lipophilic 4-octylphenethyl group enhances membrane permeability compared to the sulfonamide in the reference compound.
Anticonvulsant and Analgesic Agents
- 1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol (Compound 19) Structural Features: Piperidin-3-ol linked to a 2,3-dimethylphenoxyethoxyethyl chain. Activity: Demonstrates anticonvulsant and analgesic effects in preclinical models. Its ether-linked aromatic group optimizes blood-brain barrier penetration .
Structural Isosteres and Ring Variants
- 1-(4-Fluorophenylsulfonyl)pyrrolidine
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-(4-Fluorophenylsulfonyl)piperidin-3-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
1-(4-Fluorophenylsulfonyl)piperidin-3-ol, with the molecular formula , features a piperidine ring substituted with a fluorophenylsulfonyl group and a hydroxyl group. Its structure can be represented as follows:
The biological activity of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol is attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes and receptors involved in critical pathways:
- Enzyme Inhibition : The compound inhibits enzymes related to neurotransmitter uptake, which can affect synaptic transmission and overall neuronal activity.
- Receptor Modulation : It interacts with certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that are crucial for various physiological responses.
Antimicrobial Activity
Research indicates that 1-(4-Fluorophenylsulfonyl)piperidin-3-ol exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in models of anxiety and depression. In animal studies, administration of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol resulted in:
- Reduced Anxiety-like Behaviors : Behavioral assays indicated a significant decrease in anxiety-like responses compared to control groups.
- Antidepressant Effects : The compound showed potential antidepressant activity, as evidenced by improved performance in forced swim tests.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 1-(4-Fluorophenylsulfonyl)piperidin-3-ol. Results highlighted its superior activity against resistant strains of bacteria compared to traditional antibiotics . -
Neuropharmacological Assessment :
In a controlled trial involving rodent models, researchers assessed the impact of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol on behavior under stress conditions. The compound demonstrated significant anxiolytic effects, supporting its potential as a therapeutic agent for anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol is crucial for optimizing its biological activity. Key modifications that have been studied include:
- Substituent Variations : Altering the fluorine position on the phenyl ring affects binding affinity to target proteins.
- Hydroxyl Group Positioning : The placement of the hydroxyl group on the piperidine ring influences solubility and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
